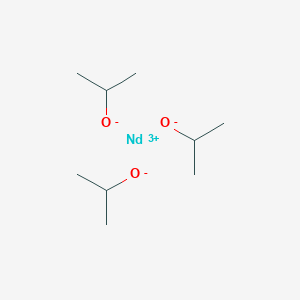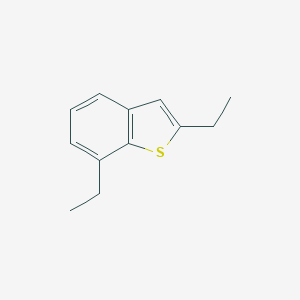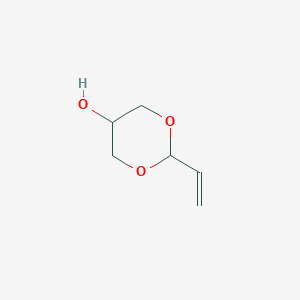
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO4. It is also known by its IUPAC name, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol. This compound is characterized by the presence of an amino group attached to a phenoxy group, which is further connected to an ethoxy chain. It is a white solid at room temperature and is used in various industrial and scientific applications .
Méthodes De Préparation
The synthesis of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- typically involves the reaction of 4-aminophenol with ethylene oxide derivatives. One common method includes the esterification of 4-aminophenol with chloroethanol and ethoxyethane in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often with halogenated compounds.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: The compound is used in the preparation of bio-conjugates and as a linker in drug delivery systems.
Medicine: It is explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: The compound is used as a plasticizer, solubilizing agent, and lubricant additive to improve the flexibility and processing performance of materials
Mécanisme D'action
The mechanism of action of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy and ethoxy chains provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethan-1-ol can be compared with similar compounds such as:
Ethanol, 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-: This compound contains a bromide group instead of an amino group, making it more reactive in nucleophilic substitution reactions.
2-(2-Aminoethoxy)ethanol: This compound has a shorter ethoxy chain and lacks the phenoxy group, resulting in different chemical properties and applications.
The uniqueness of ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]- lies in its combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Propriétés
Numéro CAS |
18790-97-1 |
|---|---|
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO4/c13-11-1-3-12(4-2-11)17-10-9-16-8-7-15-6-5-14/h1-4,14H,5-10,13H2 |
Clé InChI |
LQGLNHNBYCRXIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)OCCOCCOCCO |
SMILES canonique |
C1=CC(=CC=C1N)OCCOCCOCCO |
| 18790-97-1 | |
Synonymes |
2-[2-[2-(4-Aminophenoxy)ethoxy]ethoxy]ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-Naphtho[1,8-bc]thiophene-5-ol, 4,5-dihydro-2-methyl-](/img/structure/B100871.png)










